molecular formula C6H10N2O2S B1334290 (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile CAS No. 106073-27-2

(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile

Cat. No. B1334290
M. Wt: 174.22 g/mol
InChI Key: YGCYQSVPXXQVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is a derivative of acrylonitrile, which is a significant chemical used in various industrial applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that can be informative. For instance, the first paper discusses the structure and infrared spectra of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile, which shares the dimethylamino group with our compound of interest . The second paper describes the synthesis of a copolymer involving acrylonitrile, which could suggest potential synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related compounds, such as the copolymer of acrylonitrile with sodium methallylsulfonate, is performed in dimethyl sulfoxide with a redox initiating system . Although the exact synthesis of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities and reactivity of the acrylonitrile group.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile has been studied using infrared spectra and ab initio force field calculations . The study found that the C≡C bond in the molecules is strongly polarized, indicating significant charge transfer between different parts of the molecule. This suggests that the compound of interest may also exhibit strong polarization and potentially have zwitterionic character due to the presence of both electron-donating (dimethylamino) and electron-withdrawing (methylsulfonyl) groups.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile, the reactivity of acrylonitrile derivatives can be inferred. Acrylonitrile is known to undergo various reactions, including polymerization and addition reactions, due to the presence of the reactive nitrile group . The presence of the dimethylamino and methylsulfonyl substituents would influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile can be speculated based on the properties of similar compounds. For example, fibers spun from a copolymer containing acrylonitrile exhibit satisfactory physico-mechanical properties and a significant static exchange capacity . The dual molecular and zwitterionic character of related molecules, as indicated by their infrared spectra and bond parameters, would also affect the physical properties such as solubility and melting point .

Scientific Research Applications

Synthesis and Chemical Reactions

  • (2E)-3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile and related compounds have been utilized in the synthesis of various chemical structures. For instance, they serve as precursors for synthesizing pyrimidine-4(3H)-ones, offering routes to create derivatives like 5-substituted uracil or 2-thiouracil (Sokolenko et al., 2017). Additionally, these compounds are used in creating substituted acrylanilide and 2,3-dihydro-α-pyrone derivatives, showcasing their versatility in organic synthesis (Mukaiyama et al., 1967).

Biomedical Applications

  • In the field of medicinal chemistry, analogs of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile have been investigated for their potential in cancer treatment. For instance, sulfonyl acrylonitriles have shown promise in inducing apoptosis in cancer cells, which can be significant in managing intra-abdominal cancers (Shen et al., 2015).

Material Science and Polymer Chemistry

  • This compound is also notable in material science, particularly in modifying poly(acrylonitrile-methylmethacrylate-sodium vinylsulphonate) membranes. These modifications have led to the successful immobilization of glucose oxidase, an enzyme, demonstrating the compound's utility in creating functionalized materials (Godjevargova & Dimov, 1995).

Novel Chemical Reactions

  • The compound and its derivatives have been involved in unique chemical reactions, like the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. These reactions have provided insights into novel pathways for synthesizing various heterocyclic compounds (Tornus et al., 1996).

Safety And Hazards

Consumer exposure to methacrylate monomers from finished products made with methacrylate-based polymers is typically very low, and both oral and dermal exposures under normal use are considered to be negligible .

Future Directions

The future directions of acrylonitrile and its derivatives could involve finding new applications and improving existing ones. For example, researchers are investigating the use of multi-walled carbon nanotubes to influence the morphology evolution, conductivity, and rheological behaviors of poly(methyl methacrylate)/poly(styrene-co-acrylonitrile) blends .

properties

IUPAC Name

(E)-3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYQSVPXXQVCC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.